![molecular formula C24H24N2OS B2836621 N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide CAS No. 300818-58-0](/img/structure/B2836621.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide
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Overview
Description
Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s often used in medicinal chemistry due to its diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using techniques such as FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Scientific Research Applications
Catalytic Synthesis Applications
- Catalytic Synthesis of N-Aryladamantane-1-carboxamides : A study by Shishkin et al. (2020) demonstrated the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides using phosphorus trichloride. This method achieved 54-87% yields, indicating its efficiency in producing carboxamides (Shishkin et al., 2020).
Synthesis of Derivatives
- Synthesis of Benzimidazole and Oxadiazole Derivatives : Soselia et al. (2020) synthesized a series of benzimidazole-carboxamide, carbohydrazide, and oxadiazole derivatives featuring the adamantane moiety. This synthesis involved a direct condensation/cyclization reaction, highlighting the versatility of adamantane in chemical syntheses (Soselia et al., 2020).
Magnetic Susceptibility and Molecular Behavior
- Study of Columnar π-Stacking : Constantinides et al. (2016) researched 3-Adamantyl-1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, finding it crystallizes as chains of radicals. This study is significant for understanding the paramagnetic behavior of such molecules (Constantinides et al., 2016).
Antiviral Applications
- Anti-Influenza Virus Activity : Göktaş et al. (2012) developed 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with significant antiviral activity against influenza A and B viruses. This underscores the potential of adamantane derivatives in antiviral drug development (Göktaş et al., 2012).
Ceramide Metabolism
- Ceramide Kinase Inhibitor : Graf et al. (2008) identified adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide as a potent Ceramide kinase inhibitor. This finding is crucial for controlling ceramide levels, with implications in various biological processes (Graf et al., 2008).
Interaction Analysis
- Noncovalent Interactions in Thiadiazole Derivatives : El-Emam et al. (2020) synthesized and analyzed three adamantane-1,3,4-thiadiazole derivatives. Their study provided valuable insights into the nature of noncovalent interactions within these compounds (El-Emam et al., 2020).
Mechanism of Action
Target of Action
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide is a synthetic compound that has been found to exhibit promising activity against Staphylococcus aureus . The primary targets of this compound are the bacterial cells of this strain, which play a crucial role in various infections.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the survival and proliferation of Staphylococcus aureus . The downstream effects of this disruption can include the inhibition of bacterial growth, leading to a decrease in the severity of the infection .
Pharmacokinetics
Admet calculations have shown a favourable pharmacokinetic profile for similar compounds . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and effectiveness as a therapeutic agent .
Result of Action
The result of the compound’s action is the inhibition of Staphylococcus aureus growth, leading to a decrease in the severity of the infection . In particular, one of the synthesized compounds showed bactericidal activity against this strain, eliminating it after 24-hour exposure .
Future Directions
Given the wide range of biological activities of benzothiazole derivatives, there is significant potential for future research in this area. This could include the synthesis of new derivatives, investigation of their mechanisms of action, and exploration of their potential therapeutic applications .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-23(24-12-15-8-16(13-24)10-17(9-15)14-24)25-19-5-3-4-18(11-19)22-26-20-6-1-2-7-21(20)28-22/h1-7,11,15-17H,8-10,12-14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGNLSNEOJWXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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